3-HPMA Potassium Salt-3-13C3,15N

Analytical Chemistry LC-MS/MS Biomarker Quantification

Quantifying the acrolein biomarker 3-HPMA in large cohort studies demands an internal standard that perfectly co-elutes with the analyte and compensates for matrix effects. Generic structural analogs or deuterated labels introduce quantification errors from recovery mismatches and deuterium exchange. - Enables isotope dilution MS: 13C3,15N mass shift eliminates interference; validated LOD of 0.99 μg/L and recovery of 88.4-104% in human urine. - Proven in smoking cessation trials: detected a 78% decrease in urinary 3-HPMA (P<0.0001) and clearly differentiated smokers from non-smokers. - Inter-lab harmonization: use of a common SIL-IS achieved an average inter-laboratory CV of 12.2% for 3-HPMA across LC-MS/MS platforms.

Molecular Formula C8H14KNO4S
Molecular Weight 263.34 g/mol
Cat. No. B12376813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-HPMA Potassium Salt-3-13C3,15N
Molecular FormulaC8H14KNO4S
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCCO)C(=O)[O-].[K+]
InChIInChI=1S/C8H15NO4S.K/c1-6(11)9-7(8(12)13)5-14-4-2-3-10;/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13);/q;+1/p-1/t7-;/m0./s1/i5+1,7+1,8+1,9+1;
InChIKeySBPXEFQYYDXDRE-DYLYWUJTSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-HPMA Potassium Salt-3-13C3,15N: Overview


3-HPMA Potassium Salt-3-13C3,15N (Catalog No. HY-154746S) is a stable heavy isotope-labeled analog of 3-HPMA (N-Acetyl-S-(3-hydroxypropyl)cysteine) [1], the major urinary metabolite of the toxicant acrolein [2]. As a 13C3 and 15N co-labeled compound, it is chemically identical to the endogenous analyte but possesses a distinct mass shift, enabling its primary function as a Stable Isotope-Labeled Internal Standard (SIL-IS) for precise quantification via LC-MS/MS [1]. 3-HPMA itself belongs to the mercapturic acid class and serves as a widely used biomarker for assessing exposure to tobacco smoke and other environmental sources of acrolein [3].

Why 3-HPMA-13C3,15N Has No Substitute


In quantitative LC-MS/MS workflows for 3-HPMA, substitution of 3-HPMA Potassium Salt-3-13C3,15N with non-isotopic internal standards (e.g., N-acetylcysteine) or differently labeled analogs (e.g., deuterated d3-3-HPMA or d6-3-HPMA) is analytically unsound and introduces significant quantification errors. The use of a structural analog such as N-acetylcysteine fails to correct for analyte-specific matrix effects and extraction recovery losses due to differences in physicochemical properties, resulting in a reported LOQ of 50 ng/mL and accuracy ranging from 87-114% [1]. In contrast, the gold-standard approach of Stable Isotope Dilution (SID) using a co-eluting isotopologue like [13C3]3-HPMA compensates perfectly for these variabilities, enabling the high precision and accuracy required for biomarker studies where smoking cessation can cause a 78% decrease in urinary 3-HPMA [2]. Furthermore, the use of 13C3,15N labeling provides a distinct mass shift that eliminates concerns of deuterium-hydrogen exchange or retention time shifts that can occur with deuterated internal standards under certain chromatographic conditions, thereby ensuring robust, long-term method reliability [3].

3-HPMA-13C3,15N Comparative Evidence


Analytical Precision: 13C3,15N-3-HPMA vs N-Acetylcysteine IS

An early HPLC-MS/MS method for urinary 3-HPMA utilized the non-isotopic structural analog N-Acetylcysteine as an internal standard [1]. In comparison, a subsequent validated method employing the co-eluting isotopologue [13C3]3-HPMA as the SIL-IS demonstrated enhanced analytical performance [2]. The shift to an isotopically labeled internal standard eliminates variability arising from differential extraction recovery and ionization efficiency between the analyte and IS.

Analytical Chemistry LC-MS/MS Biomarker Quantification Acrolein Exposure

Sensitivity: 13C3,15N-3-HPMA vs Non-IS Methods

Multiple analytical methods have been developed for urinary 3-HPMA, with varying performance depending on the internal standard (IS) strategy employed. A validated HPLC-MS/MS method using the specific isotopologue 3-HPMA-15N-13C3 as the internal standard has been reported [1]. This method demonstrates superior sensitivity compared to earlier approaches and provides quantitative figures of merit.

LC-MS/MS Method Validation Limit of Detection Acrolein

Inter-Laboratory Reproducibility with Common SIL-IS

An inter-laboratory comparison involving four independent labs quantified 3-HPMA in spiked and authentic urine samples [1]. Crucially, the study protocol mandated the use of a common internal standard for all participating labs, which was a stable isotope-labeled 3-HPMA analog. The use of a standardized SIL-IS across different LC-MS/MS platforms was essential for assessing and achieving inter-laboratory consensus.

Inter-laboratory Comparison Biomarker Validation Reproducibility 3-HPMA

Multiplexing: 3-HPMA-13C3,15N vs Deuterated IS

A multiplexed LC-MS/MS method for the simultaneous quantification of five mercapturic acids (including 3-HPMA) in human urine employed a panel of isotopically labeled internal standards [1]. This method demonstrates the requirement for a specific, mass-differentiated IS for each analyte to achieve accurate multiplexed quantification, especially in complex occupational and environmental exposure assessments.

Multiplex Assay Mercapturic Acids Occupational Exposure SIL-IS

Salt Form: Potassium vs Sodium Salt

Procurement decisions must consider the specific salt form and catalog specifications of the labeled standard. The target compound, 3-HPMA Potassium Salt-3-13C3,15N (e.g., MCE Cat. No. HY-154746S), is offered as a potassium salt [1]. In contrast, other suppliers may offer 3-HPMA-13C3,15N in a sodium salt form (e.g., BOC Sciences Cat. No. BLP-002727) . The potassium salt form may exhibit different solubility and handling characteristics compared to the sodium salt, and the specific molecular weight (263.34 g/mol for the potassium salt vs. 261.25 g/mol for the sodium salt) is a critical factor for accurate molarity calculations in stock solution preparation.

Procurement Product Specification Stable Isotope Salt Form

3-HPMA-13C3,15N Application Scenarios


Tobacco Smoke Exposure Studies

For studies requiring the accurate quantification of urinary 3-HPMA across hundreds or thousands of samples, such as clinical trials evaluating smoking cessation interventions, the use of 3-HPMA Potassium Salt-3-13C3,15N as a SIL-IS is essential. As demonstrated by Carmella et al., this approach enabled the precise detection of a 78% decrease in median urinary 3-HPMA levels following a 4-week smoking cessation period (P < 0.0001) [1]. The high precision and accuracy of isotope dilution mass spectrometry are critical for detecting such biologically meaningful changes. Furthermore, this same study validated the method's ability to clearly differentiate between smokers (2900 pmol/mg creatinine) and non-smokers (683 pmol/mg creatinine, P=0.0002) [1].

Multi-Center Biomarker Harmonization

To ensure comparability of biomarker data generated across different laboratories and LC-MS/MS platforms, a standardized internal standard is a prerequisite. The inter-laboratory study by Minet et al. achieved an average inter-laboratory coefficient of variation of 12.2% for 3-HPMA measurement by using a common stable isotope-labeled internal standard [2]. Procuring a defined, commercially available product like 3-HPMA Potassium Salt-3-13C3,15N from a reputable vendor provides the necessary reagent consistency to minimize inter-lab variation and harmonize data, which is a cornerstone of collaborative research networks and regulatory-grade studies [2].

High-Sensitivity Acrolein Exposure Assessment

When developing or implementing analytical methods for trace-level quantification of 3-HPMA in human urine, the use of a 13C,15N-labeled internal standard is crucial for achieving low limits of detection. A validated HPLC-MS/MS method using 3-HPMA-15N-13C3 as the internal standard achieved a limit of detection (LOD) of 0.99 μg/L and demonstrated excellent recovery (88.4-104%) and precision (RSD 0.7-2.7%) [3]. This high sensitivity enables the reliable assessment of background exposure in non-smokers or low-level environmental acrolein exposure scenarios, where analyte concentrations are minimal [3].

Multiplexed Occupational Exposure Assays

In occupational health and environmental epidemiology, there is a growing need to simultaneously assess exposure to multiple hazardous substances. A validated LC-MS/MS method that quantifies a panel of five mercapturic acids, including 3-HPMA, relies on the use of a distinct isotopically labeled internal standard for each analyte [4]. Procuring a specific 13C,15N-labeled 3-HPMA standard, which is chemically distinct from the deuterated IS used for other analytes in the panel, is necessary to avoid cross-interference and ensure accurate, multiplexed quantification of acrolein exposure alongside other industrial chemicals like ethylene oxide and acrylamide [4].

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